molecular formula C22H29N3O6S B2661142 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 896260-20-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2661142
CAS No.: 896260-20-1
M. Wt: 463.55
InChI Key: YUBOJNYSFKCTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H29N3O6S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, commonly referred to as the compound , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, data tables, and case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O5SC_{19}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 396.47 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a sulfonamide group, contributing to its diverse biological activities.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit cell proliferation in various cancer cell lines. The compound's potential as an antitumor agent can be inferred from its structural analogs which have demonstrated IC50 values in the nanomolar range against tumor cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB-231 (breast carcinoma) .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)
Compound AHuh78.0
Compound BMDA-MB-2316.0
Compound CCaco25.0

Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibition of specific enzymes involved in cancer progression and inflammation. For example, compounds with similar sulfonamide groups have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Case Study: HDAC Inhibition

In a study examining the HDAC inhibitory activity of various sulfonamide derivatives, it was found that certain compounds demonstrated significant inhibition at low micromolar concentrations. This suggests that the compound may also exhibit similar properties.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the benzo[d][1,3]dioxole structure has been documented in several studies. These compounds have shown effectiveness in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Table 2: Anti-inflammatory Activity of Related Compounds

Compound NameCytokine InhibitionConcentration (μM)
Compound DIL-610
Compound ETNF-α5

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : By interacting with specific enzymes such as HDACs, the compound may alter gene expression profiles associated with tumor growth and inflammation.
  • Cytokine Modulation : The ability to modulate cytokine release contributes to its anti-inflammatory effects.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Scientific Research Applications

The unique structure of this compound suggests possible interactions with various biological targets. Here are some notable applications:

Anticancer Research

The compound's sulfonamide moiety is known for its role in developing anticancer agents. Research indicates that sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the sulfonamide structure can enhance antitumor activity through mechanisms such as inhibiting specific enzymes involved in cancer progression .

Enzyme Inhibition

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has shown potential as an enzyme inhibitor. Research has focused on its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes and Alzheimer's disease . This highlights the compound's therapeutic potential beyond oncology.

Molecular Hybridization

The compound serves as a molecular hybrid in drug design, combining different pharmacophores to enhance biological activity. The incorporation of the benzodioxole moiety with piperazine and sulfonamide groups allows for diverse interactions with biological targets, which is beneficial in developing multi-target drugs .

Case Study 1: Antitumor Evaluation

A study synthesized novel derivatives based on the sulfonamide framework and evaluated their anticancer properties using quantitative structure–activity relationship (QSAR) models. The results indicated that certain structural modifications significantly improved cytotoxicity against breast cancer cell lines .

Case Study 2: Enzyme Inhibition

In another investigation, derivatives of this compound were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings revealed that some derivatives exhibited potent inhibition, suggesting their potential use in treating metabolic disorders and neurodegenerative diseases .

Summary Table of Applications

Application AreaDescription
Anticancer ResearchPotential cytotoxic effects against various cancer cell lines; significant modifications enhance activity.
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterase; potential therapeutic applications in diabetes and Alzheimer's disease.
Molecular HybridizationCombines different pharmacophores for enhanced biological activity; useful in developing multi-target drugs.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-24-8-10-25(11-9-24)18(16-4-6-19-21(12-16)31-15-30-19)14-23-32(26,27)22-13-17(28-2)5-7-20(22)29-3/h4-7,12-13,18,23H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBOJNYSFKCTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.